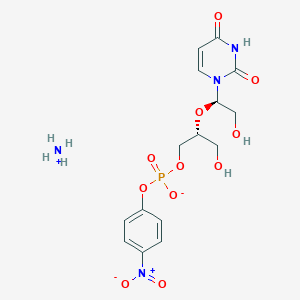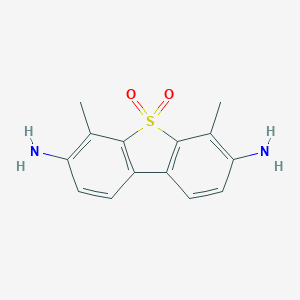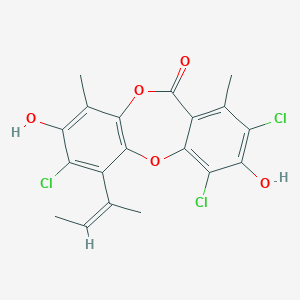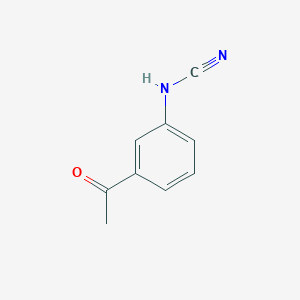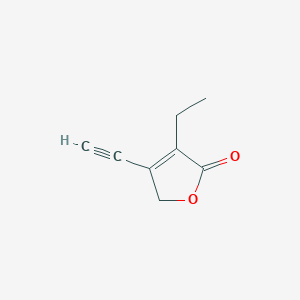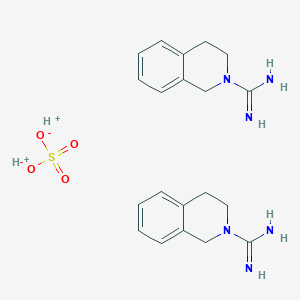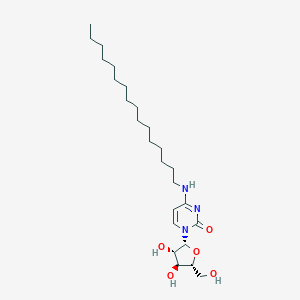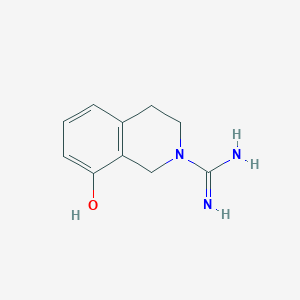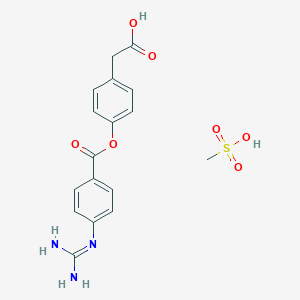
4-(4-Guanidinobenzoyloxy)phenylacetic acid
Overview
Description
Synthesis Analysis
GBPA's synthesis involves multiple steps, including the introduction of the guanidino group into the molecular structure. Chandler et al. (1995) detailed an efficient synthesis route for a related compound, 4-guanidino Neu5Ac2en, which involves a stereospecific introduction of a key nitrogen functionality via an oxazoline intermediate, potentially relevant to GBPA synthesis due to the similarity in functional groups (Chandler et al., 1995).
Molecular Structure Analysis
The molecular structure of GBPA and its related compounds has been elucidated using various analytical techniques. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) was employed by Kwon et al. (2011) to investigate the fragmentation patterns of camostat and its degradation product, GBPA, providing insights into the compound's molecular structure through observed fragmentation patterns (Kwon et al., 2011).
Chemical Reactions and Properties
GBPA participates in various chemical reactions, reflecting its reactivity and interaction with other chemical entities. For instance, its reactivity was highlighted through the study of its fragmentation patterns under collision-induced dissociation conditions, shedding light on its chemical behavior and properties under different ionization modes (Kwon et al., 2011).
Physical Properties Analysis
While specific studies on the physical properties of GBPA were not directly found, related research on similar compounds provides a basis for understanding the physical characteristics that GBPA might exhibit, such as solubility, melting point, and stability under various conditions.
Chemical Properties Analysis
The chemical properties of GBPA, including its reactivity, stability, and interactions with other chemical species, can be inferred from studies on similar guanidino compounds. Research by Kaminski et al. (1986) on aryl 4-guanidinobenzoates, for example, offers insights into the potential chemical behaviors of GBPA, including its inhibitory activity and interaction with biological enzymes, which may parallel GBPA's chemical properties in relevant contexts (Kaminski et al., 1986).
Scientific Research Applications
Cancer Research : A study by Ohkoshi and Fujii (1984) demonstrated that the oral administration of a compound related to 4-(4-Guanidinobenzoyloxy)phenylacetic acid effectively inhibited the rapid growth of mouse skin carcinoma induced by 3-methylcholanthrene (Ohkoshi & Fujii, 1984).
Livestock and Poultry Growth : A 2021 review by Yan et al. found that Guanidinoacetic acid promotes muscle growth and development in livestock and poultry, thereby improving growth performance and meat quality. This finding has potential applications in animal husbandry (Yan et al., 2021).
Contraceptive Research : Kaminski et al. (1985) reported that several aryl 4-guanidinobenzoates, which are structurally similar to 4-(4-Guanidinobenzoyloxy)phenylacetic acid, show high in vivo antifertility activity in rabbits, suggesting their potential as vaginal contraceptive agents (Kaminski et al., 1985).
Mass Spectrometry Analysis : Kwon et al. (2011) studied the fragmentation patterns of 4-(4-Guanidinobenzoyloxy)phenylacetic acid in mass spectrometry, providing insights valuable for analytical chemistry (Kwon et al., 2011).
Antiviral Drug Research : McKimm-Breschkin et al. (1996) demonstrated that passaging in derivatives of 4-guanidino-Neu5Ac2en, a compound related to 4-(4-Guanidinobenzoyloxy)phenylacetic acid, can generate drug-resistant influenza virus variants. This has implications for the effectiveness of antiviral drugs in clinical trials (McKimm-Breschkin et al., 1996).
Antimicrobial Activity : Bedair et al. (2006) found that 4-aminophenylacetic acid derivatives, which are structurally related to 4-(4-Guanidinobenzoyloxy)phenylacetic acid, exhibit promising antimicrobial activity (Bedair et al., 2006).
properties
IUPAC Name |
2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4.CH4O3S/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21;1-5(2,3)4/h1-8H,9H2,(H,20,21)(H4,17,18,19);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOPIDYHUYOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991365 | |
| Record name | {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Guanidinobenzoyloxy)phenylacetic acid | |
CAS RN |
71079-09-9 | |
| Record name | Benzeneacetic acid, 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71079-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Guanidinobenzoyloxy)phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





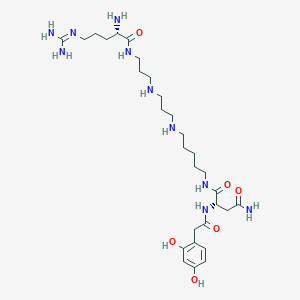
![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)


